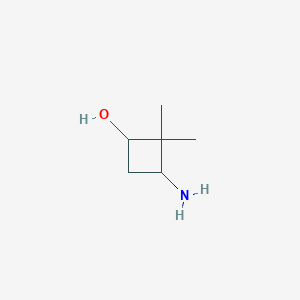

3-Amino-2,2-dimethylcyclobutanol

説明

BenchChem offers high-quality 3-Amino-2,2-dimethylcyclobutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,2-dimethylcyclobutanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-amino-2,2-dimethylcyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)4(7)3-5(6)8/h4-5,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXIQOVWRZVXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis of 3-Amino-2,2-dimethylcyclobutanol: A Synergistic Guide to Ring Puckering and Steric Dynamics

Executive Summary

The rational design of conformationally restricted therapeutics relies heavily on the predictable geometry of small-ring scaffolds. 3-Amino-2,2-dimethylcyclobutanol represents a highly constrained, densely functionalized building block increasingly utilized in peptidomimetics and targeted drug discovery. This whitepaper provides an authoritative, in-depth technical guide to the conformational analysis of this molecule. By synthesizing the theoretical physics of cyclobutane ring puckering with field-proven experimental and computational workflows, this guide equips researchers with a self-validating framework to elucidate the spatial dynamics of highly substituted four-membered rings.

Theoretical Framework: The Physics of Cyclobutane Puckering

The Balance of Strains

Unlike unstrained linear hydrocarbons, the cyclobutane ring is governed by a delicate tension between two opposing thermodynamic forces. A perfectly planar cyclobutane ring minimizes angle strain (Baeyer strain) by maintaining 90° internal angles, but it incurs massive torsional strain (Pitzer strain) due to the perfect eclipsing of all eight adjacent C–H bonds. To relieve this torsional penalty, the cyclobutane ring distorts into a puckered, or "butterfly," conformation[1].

This puckering typically results in a deviation of approximately 25° from planarity[2]. While this distortion slightly increases angle strain, the net reduction in torsional strain yields an overall lower energy minimum. The total strain energy for a standard cyclobutane system stabilizes at approximately 26.4 kcal/mol[2].

Pseudo-Axial and Pseudo-Equatorial Dynamics

The puckering of the ring breaks the symmetry of the substituents, forcing them into two distinct spatial orientations: pseudo-axial (pointing roughly perpendicular to the average plane of the ring) and pseudo-equatorial (pointing outward)[1]. Because the energy barrier between the two puckered states (the "ring flip" through a planar transition state) is relatively low (<1.5 kcal/mol), unsubstituted cyclobutane undergoes rapid interconversion at room temperature. However, bulky substituents effectively "lock" or heavily bias the equilibrium toward the conformer that minimizes steric clash[3].

Conformational Dynamics of 3-Amino-2,2-dimethylcyclobutanol

The gem-Dimethyl Steric Anchor

In 3-Amino-2,2-dimethylcyclobutanol, the gem-dimethyl group at the C2 position acts as a powerful conformational anchor. The presence of these twin methyl groups introduces the Thorpe-Ingold effect (the gem-dimethyl effect), which compresses the internal C1–C2–C3 angle and thermodynamically stabilizes the ring, reducing overall strain by approximately 8 kcal/mol compared to unsubstituted cyclobutane[4].

Crucially, in any puckered state, one of the C2 methyl groups must occupy a pseudo-axial position, while the other is pseudo-equatorial. The pseudo-axial methyl group creates a severe steric wall across the face of the cyclobutane ring, leading to intense 1,3-diaxial-like repulsions with any pseudo-axial substituents at the C4 position, and more importantly, at the C1 (hydroxyl) and C3 (amino) positions.

Isomeric Preferences and Steric Relief

The conformational preference of the molecule is dictated by its stereochemistry:

-

Cis-Isomer: If the C1-OH and C3-NH2 groups are cis to each other, they will strongly favor the diequatorial ( e,e ) puckered conformation. Forcing both groups into a diaxial ( a,a ) arrangement would result in catastrophic steric clash with the pseudo-axial C2 methyl group.

-

Trans-Isomer: In the trans configuration, one substituent must be pseudo-axial and the other pseudo-equatorial ( a,e ). The ring will bias its pucker to place the sterically bulkier group in the pseudo-equatorial position, minimizing interactions with the C2 pseudo-axial methyl.

Caption: Conformational equilibrium of cyclobutane ring puckering driven by steric relief.

Synergistic Experimental & Computational Workflows

Relying on a single analytical method is insufficient for highly dynamic small rings. NMR provides a time-averaged view of rapidly interconverting conformers, while X-ray crystallography captures a single, lattice-stabilized static state. To achieve true conformational elucidation, a synergistic approach combining NMR spectroscopy, X-ray diffraction, and Density Functional Theory (DFT) is required[3][5].

Caption: Synergistic workflow combining experimental and computational methods for conformational analysis.

Step-by-Step Methodologies

Protocol 1: NMR Elucidation of Puckering Dynamics

This protocol utilizes Nuclear Overhauser Effect Spectroscopy (NOESY) and J -coupling analysis to map the spatial arrangement of the ring protons.

-

Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of anhydrous CDCl3 . Causality: A non-polar, aprotic solvent is chosen to preserve potential intramolecular hydrogen bonding between the C1-OH and C3-NH2 groups, which are critical secondary structural drivers. Avoid D2O unless analyzing the HCl salt, as deuterium exchange will erase the -OH and -NH2 signals required for through-space correlation.

-

1D 1H and 13C Acquisition: Acquire standard 1D spectra to assign baseline chemical shifts.

-

2D NOESY/ROESY Acquisition: Execute a 2D NOESY experiment with a mixing time of 300-500 ms. Causality: NOESY is selected over COSY because it measures through-space dipolar couplings (< 5 Å) rather than through-bond connectivity. The presence or absence of a cross-peak between the C1/C3 methine protons and the C2 methyl protons definitively identifies whether the methine protons are pseudo-axial (close proximity) or pseudo-equatorial (distant).

-

Self-Validation Step: Integrate the NOE cross-peak volumes. Calibrate the distance measurements using a known fixed internal distance (e.g., the 1.78 Å distance between the gem-dimethyl protons). If the calculated distances align with the expected cyclobutane geometry, the phase and mixing time of the experiment are validated.

Protocol 2: DFT-Based Conformational Profiling

Computational modeling bridges the gap between time-averaged NMR data and absolute thermodynamic stability[5].

-

Stochastic Conformational Search: Utilize Molecular Mechanics (e.g., MMFF94) to generate a library of initial conformers. Causality: A stochastic search is mandatory because the cyclobutane ring can fold into two distinct "butterfly" geometries. Failing to sample both folds will result in an incomplete Boltzmann distribution.

-

DFT Geometry Optimization: Optimize the lowest-energy conformers using the M06-2X functional with a 6-311+G(d,p) basis set. Causality: Standard functionals (like B3LYP) often underestimate non-covalent interactions. M06-2X is heavily parameterized to accurately capture the steric dispersion forces that dominate the crowded C2 gem-dimethyl environment.

-

Self-Validation Step (Frequency & GIAO): Perform a vibrational frequency calculation. The strict absence of imaginary frequencies validates that the optimized geometry is a true local minimum and not a transition state. Next, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Compare the computed 13C shifts against the experimental data from Protocol 1. A Mean Absolute Error (MAE) of < 2 ppm confirms the computational model accurately represents the physical sample in solution.

Quantitative Data & Diagnostic Markers

The following tables summarize the thermodynamic parameters and diagnostic NMR markers utilized to verify the conformational state of 3-Amino-2,2-dimethylcyclobutanol and related derivatives.

Table 1: Thermodynamic Parameters of Cyclobutane Derivatives

| Compound | Total Strain Energy (kcal/mol) | Puckering Angle ( θ ) | Preferred Conformation |

| Cyclobutane | 26.4 | ~25° | Rapid interconversion |

| 1,1-Dimethylcyclobutane | ~18.2 | ~28° | Puckered (Steric relief) |

| cis-3-Amino-2,2-dimethylcyclobutanol | Variable (Solvent dependent) | ~30° | Diequatorial ( e,e ) |

Table 2: Diagnostic NMR Coupling Constants and NOE Contacts

| Interaction | Analytical Type | Expected Value / Observation | Structural Significance |

| 3J(H1,H4cis) | J -Coupling | 8.0 - 10.5 Hz | Indicates a dihedral angle of ~0-20° (Puckered) |

| 3J(H1,H4trans) | J -Coupling | 5.0 - 7.5 Hz | Indicates a dihedral angle of ~100-120° |

| C2-Me(pseudo-ax) ↔ H1/H3 | NOESY | Strong cross-peak | Confirms H1/H3 are pseudo-axial |

| C2-Me(pseudo-eq) ↔ H1/H3 | NOESY | Weak/No cross-peak | Confirms H1/H3 are pseudo-equatorial |

References

- Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.

- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study | The Journal of Organic Chemistry. acs.org.

- Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect | The Journal of Organic Chemistry - ACS Public

- 4.5: Conformations of Cycloalkanes - Chemistry LibreTexts. libretexts.org.

- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. dalalinstitute.com.

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Chemoselective Functionalization of Amino Alcohols: A Technical Guide to N- vs. O-Reactivity in Drug Development

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and complex natural products, bifunctional molecules containing both amino (–NH₂) and hydroxyl (–OH) groups present a classic chemoselectivity challenge. Because both functional groups act as nucleophiles, achieving selective functionalization—without resorting to tedious, atom-inefficient protection-deprotection sequences—is a critical operational hurdle.

As a Senior Application Scientist, I approach this challenge not as a series of isolated reactions, but as a manipulable thermodynamic and kinetic system. This whitepaper dissects the fundamental reactivity of amino and hydroxyl groups, detailing field-proven, self-validating methodologies for chemodivergent N- and O-acylation.

Mechanistic Causality: The Roots of N- vs. O-Reactivity

The inherent reactivity difference between an amine and an alcohol is governed by electronegativity, polarizability, and pKₐ.

-

The Amino Group (–NH₂): Nitrogen is less electronegative than oxygen, making its lone pair more polarizable and readily available for bonding. Consequently, the amine is a "softer" and vastly superior nucleophile under neutral or basic conditions.

-

The Hydroxyl Group (–OH): Oxygen holds its lone pairs more tightly. While the hydroxyl group is a "harder" nucleophile, it requires either strong base activation (to form an alkoxide) or the complete deactivation of the competing amine to participate in selective electrophilic additions.

The Principle of Thermodynamic Masking

To achieve N-selectivity , one simply relies on kinetic control; the amine will naturally outcompete the alcohol for an electrophile. However, to achieve O-selectivity , we must invert this innate reactivity. This is most effectively achieved via thermodynamic masking [3]. By lowering the pH of the reaction medium below the pKₐ of the amine (typically ~9.5), the amine is protonated to an ammonium salt (–NH₃⁺). This eliminates its nucleophilicity entirely, leaving the hydroxyl group as the sole reactive center.

pH-driven chemodivergent acylation pathways for bifunctional amino alcohols.

Strategies for Chemoselective N-Functionalization

While N-acylation is kinetically favored, side-reactions (such as over-acylation to N,O-diacyl products) frequently occur with highly reactive electrophiles. Precision control is required.

Catalytic Control via Dibutyltin Oxide

The use of catalytic dibutyltin oxide (Bu₂SnO) under microwave irradiation provides an exceptionally fast and selective route to N-acylation [2]. The amino alcohol reacts with Bu₂SnO to form an N,O-stannylene acetal intermediate. While stannylene acetals are classically used to enhance oxygen nucleophilicity in diols, in amino alcohols, the inherent softness of the nitrogen atom dictates the breakdown of the intermediate complex upon the introduction of an acyl chloride, driving rapid and exclusive N-amidation.

Bio-Compatible Aqueous N-Acylation

For sensitive biological substrates (e.g., ceramides, amino acids), organic solvents can be detrimental. Recent advancements demonstrate that highly chemoselective N-chloroacetylation can be achieved in aqueous phosphate buffers [1]. The phosphate buffer acts as a precise HCl scavenger, preventing the amine from protonating and losing its nucleophilicity, while water suppresses the reactivity of the harder hydroxyl group via hydrogen bonding.

Strategies for Chemoselective O-Functionalization

Targeting the hydroxyl group in the presence of a free amine is historically considered an "elusive target" [5]. However, modern synthetic protocols have established robust workarounds.

Acid-Mediated Direct O-Acylation

Pioneered for the scale-up of hydroxyamino acids (like serine and threonine), direct O-acylation is performed in strongly acidic solvents such as trifluoroacetic acid (CF₃CO₂H) or methanesulfonic acid (MeSO₃H) [3]. The acid completely protonates the amine. Upon addition of an acyl halide, only the hydroxyl group reacts. The product is then cleanly precipitated as an ammonium salt simply by adding diethyl ether.

Organocatalytic Chemodivergence

A groundbreaking 2021 study introduced a metal-free, organocatalytic approach using N-carbonylimidazoles [4]. By switching the base catalyst, researchers achieved unprecedented chemodivergence:

-

Using Pyridinium ions: Innate reactivity is preserved, yielding the N-amide.

-

Using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): The strong base alters the transition state, reversing the nucleophilicity and selectively yielding the O-ester even in the presence of primary anilines and secondary amides.

Organocatalytic chemodivergence using N-carbonylimidazoles and specific base catalysts.

Quantitative Data Summary

The following table synthesizes the expected chemoselectivity outcomes based on the chosen catalytic and environmental conditions.

| Strategy / Condition | Key Reagents / Catalysts | Target Group | Mechanism of Selectivity | Typical Yield |

| Microwave-Assisted | Acyl Chloride, Bu₂SnO (cat.) | N-Amide | N,O-stannylene acetal intermediate | 85 - 98% |

| Aqueous Buffer | Chloroacetyl chloride, PO₄³⁻ | N-Amide | HCl scavenging; aqueous H-bonding | 80 - 95% |

| Acid-Mediated | Acyl Chloride, CF₃CO₂H | O-Ester | Thermodynamic masking (Amine protonation) | 75 - 90% |

| Organocatalytic (DBU) | N-Carbonylimidazole, DBU | O-Ester | Base-mediated nucleophilicity reversal | 82 - 96% |

Standard Operating Procedures (Experimental Protocols)

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact workflows for achieving chemoselective functionalization.

Protocol A: Chemoselective N-Acylation via Bu₂SnO Catalysis[2]

Objective: Selective N-benzoylation of 2-aminoethanol.

-

Preparation: In a microwave-safe reactor, dissolve 2-aminoethanol (1.0 mmol) in anhydrous toluene (5.0 mL).

-

Catalyst Addition: Add dibutyltin oxide (Bu₂SnO, 0.1 mmol, 10 mol%) and triethylamine (1.0 mmol) to the solution.

-

Electrophile Introduction: Dropwise, add benzoyl chloride (1.05 mmol) under continuous stirring.

-

Microwave Irradiation: Seal the vessel and irradiate at 150 W for 5–9 minutes. Self-Validation Step: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the ninhydrin-active starting material confirms amine consumption.

-

Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Flash chromatography yields the pure N-(2-hydroxyethyl)benzamide.

Protocol B: Chemoselective O-Acylation under Acidic Conditions [3]

Objective: Direct O-acylation of L-threonine without N-protection.

-

Solvent Preparation: Cool 10 mL of trifluoroacetic acid (CF₃CO₂H) to 0 °C in an ice bath under an inert argon atmosphere.

-

Substrate Dissolution: Slowly add unprotected L-threonine (5.0 mmol) to the chilled CF₃CO₂H. Stir until completely dissolved (the amine is now fully protonated to –NH₃⁺).

-

Acylation: Add the desired acyl chloride (6.0 mmol) dropwise over 10 minutes.

-

Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. Self-Validation Step: Evolution of HCl gas (which can be monitored via pH paper at the flask exhaust) indicates active esterification.

-

Precipitation: Pour the reaction mixture into 50 mL of vigorously stirred, ice-cold diethyl ether. The O-acylated product will precipitate immediately as a white hydrochloride/trifluoroacetate salt.

-

Isolation: Filter the precipitate, wash thoroughly with cold diethyl ether, and dry under vacuum to yield the pure O-acyl-L-threonine salt.

References

-

Balaji, B. S. (2018). "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." Green Chemistry Letters and Reviews, Taylor & Francis. URL:[Link]

-

Morcuende, A., Ors, M., Valverde, S., & Herradón, B. (1996). "Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

-

Kristensen, T. E. (2015). "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." Beilstein Journal of Organic Chemistry, PubMed Central. URL:[Link]

-

Nelson, H., Richard, W., Brown, H., Medlin, A., Light, C., & Heller, S. T. (2021). "Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles." Angewandte Chemie International Edition, PubMed. URL:[Link]

-

Ravasco, J. M., Faustino, H., Trindade, A., & Gois, P. M. (2015). "Chemoselective Hydroxyl Group Transformation: An Elusive Target." Chemistry - A European Journal, PubMed Central. URL:[Link]

The Strategic Incorporation of 3-Amino-2,2-dimethylcyclobutanol in Peptide Synthesis: A Guide for Advanced Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel peptide therapeutics with enhanced potency, stability, and unique pharmacological profiles has led to the exploration of non-canonical amino acids. Among these, cyclic β-amino acids have garnered significant attention for their ability to impart conformational rigidity and proteolytic resistance to peptide backbones. This guide provides a comprehensive overview of the application of 3-Amino-2,2-dimethylcyclobutanol, a sterically hindered cyclic β-amino acid, in peptide synthesis. We will delve into the rationale behind its use, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and the anticipated impact on peptide structure and function.

Introduction: The Advantage of Conformational Constraint

Standard peptides composed of α-amino acids often suffer from metabolic instability due to enzymatic degradation and possess a high degree of conformational flexibility, which can be detrimental to receptor binding and biological activity. The incorporation of synthetic amino acids, such as 3-Amino-2,2-dimethylcyclobutanol, offers a powerful strategy to overcome these limitations.

The rigid cyclobutane ring and the gem-dimethyl groups of 3-Amino-2,2-dimethylcyclobutanol significantly restrict the rotational freedom of the peptide backbone. This pre-organization of the peptide chain into a more defined three-dimensional structure can lead to:

-

Enhanced Proteolytic Resistance: The steric bulk of the cyclobutane ring and the gem-dimethyl groups can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[1]

-

Improved Receptor Binding and Specificity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and selectivity.

-

Novel Secondary Structures: The unique geometry of this cyclic β-amino acid can induce novel helical and turn structures that are not accessible with natural amino acids, opening up new avenues for peptidomimetic design.[2]

Below is a representation of the chemical structure of 3-Amino-2,2-dimethylcyclobutanol.

Caption: Chemical structure of 3-Amino-2,2-dimethylcyclobutanol.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-Amino-2,2-dimethylcyclobutanol

The incorporation of sterically hindered amino acids like 3-Amino-2,2-dimethylcyclobutanol into a growing peptide chain presents unique challenges that require optimization of standard SPPS protocols. The primary obstacle is the reduced reactivity of both the amino and carboxyl groups due to steric hindrance.

General SPPS Workflow

The following diagram illustrates the general workflow for the incorporation of Fmoc-protected 3-Amino-2,2-dimethylcyclobutanol into a peptide sequence using Fmoc/tBu-based SPPS.

Caption: General workflow for SPPS incorporating a sterically hindered amino acid.

Critical Parameters and Optimization Strategies

2.2.1. Choice of Coupling Reagents

The selection of a highly efficient coupling reagent is paramount to overcome the steric hindrance of 3-Amino-2,2-dimethylcyclobutanol. While standard carbodiimide reagents like DCC or DIC can be used, more potent activating agents are generally recommended.

| Coupling Reagent | Class | Key Advantages for Hindered Couplings |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | High reactivity, fast kinetics, and reduced racemization.[3] |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | Similar reactivity to HATU, often more cost-effective.[3] |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | High coupling efficiency, particularly for sterically demanding couplings.[4] |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium/Uronium Salt | High efficiency, safer alternative to benzotriazole-based reagents. |

Recommendation: For the incorporation of Fmoc-3-Amino-2,2-dimethylcyclobutanol, HATU or HCTU are the preferred choices due to their superior performance in difficult couplings.

2.2.2. Reaction Conditions

To maximize coupling efficiency, several parameters should be optimized:

-

Extended Coupling Times: A standard coupling time of 1-2 hours may be insufficient. Double coupling (repeating the coupling step with fresh reagents) or extending the coupling time to 4-12 hours is often necessary.[4]

-

Elevated Temperature: Performing the coupling reaction at a moderately elevated temperature (e.g., 30-40 °C) can increase the reaction rate. Microwave-assisted peptide synthesis can also be a valuable tool for driving difficult couplings to completion.[5]

-

Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS. In cases of severe aggregation, the use of N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dimethyl sulfoxide (DMSO) can be beneficial.[6]

Detailed Experimental Protocols

The following protocols provide a starting point for the incorporation of Fmoc-3-Amino-2,2-dimethylcyclobutanol into a peptide sequence. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

Materials

-

Fmoc-protected amino acids

-

Fmoc-3-Amino-2,2-dimethylcyclobutanol

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HATU or HCTU

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether, cold

Protocol for Manual SPPS

This protocol assumes a 0.1 mmol scale synthesis on Rink Amide resin.

-

Resin Swelling: Swell the Rink Amide resin (0.1 mmol) in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of Fmoc-3-Amino-2,2-dimethylcyclobutanol:

-

In a separate vial, dissolve Fmoc-3-Amino-2,2-dimethylcyclobutanol (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 4 hours at room temperature.

-

Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the coupling for an additional 2-4 hours or perform a second coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence. For standard amino acids, a shorter coupling time (1-2 hours) may be sufficient.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DMF (3 x 1 min) and DCM (5 x 1 min) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization and Analysis

Peptides incorporating 3-Amino-2,2-dimethylcyclobutanol should be characterized using standard analytical techniques to confirm their identity and purity.

-

Mass Spectrometry (MS): To verify the correct molecular weight of the synthesized peptide.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis and to study the conformational effects of the incorporated cyclic β-amino acid.

-

Circular Dichroism (CD) Spectroscopy: To investigate the secondary structure of the peptide in solution.[7]

Conclusion

The incorporation of 3-Amino-2,2-dimethylcyclobutanol into peptides is a valuable strategy for enhancing their therapeutic potential. While its steric hindrance necessitates optimized coupling conditions, the benefits of increased proteolytic stability and conformational rigidity can lead to the development of novel peptide drugs with improved pharmacological properties. By carefully selecting potent coupling reagents and adjusting reaction parameters, researchers can successfully synthesize these modified peptides and explore their unique biological activities.

References

-

Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. ResearchGate. Available at: [Link].

-

Coupling Reagents. AAPPTEC. Available at: [Link].

-

Advances in Fmoc solid-phase peptide synthesis. PMC. Available at: [Link].

-

Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Wiley Online Library. Available at: [Link].

-

Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link].

-

Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available at: [Link].

-

Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. Available at: [Link].

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link].

-

Methods for Removing the Fmoc Group. SpringerLink. Available at: [Link].

-

Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC. Available at: [Link].

-

Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. LSU Scholarly Repository. Available at: [Link].

-

Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link].

-

Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. PubMed. Available at: [Link].

-

In Silico Analysis and In Vitro Characterization of the Bioactive Profile of Three Novel Peptides Identified from 19 kDa α-Zein Sequences of Maize. PMC. Available at: [Link].

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. Available at: [Link].

-

9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. Available at: [Link].

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI. Available at: [Link].

Sources

- 1. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethz.ch [ethz.ch]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. file.globalso.com [file.globalso.com]

- 5. researchgate.net [researchgate.net]

- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

Application Note: Synthesis and Integration of Conformationally Constrained Peptides Utilizing 3-Amino-2,2-dimethylcyclobutanol

Executive Summary & Structural Rationale

The development of peptide-based therapeutics is historically bottlenecked by two critical liabilities: rapid proteolytic degradation and poor membrane permeability. To overcome these barriers, the integration of unnatural, conformationally constrained building blocks has emerged as a premier strategy[1].

3-Amino-2,2-dimethylcyclobutanol serves as a highly versatile, dual-purpose precursor in the synthesis of advanced peptidomimetics. By leveraging this molecule, chemists can either oxidize it to the corresponding γ -amino acid (3-amino-2,2-dimethylcyclobutane-1-carboxylic acid, or γ -CBAA) for backbone incorporation, or utilize it directly as a C-terminal amino alcohol to abolish carboxypeptidase recognition.

The profound efficacy of the 2,2-dimethylcyclobutane scaffold stems from two structural phenomena:

-

Steric Restriction: The rigid cyclobutane ring severely restricts the ϕ and ψ dihedral angles of the peptide backbone, forcing the adoption of specific, predictable secondary structures (foldamers)[1].

-

The Thorpe-Ingold Effect: The gem-dimethyl groups compress the internal bond angles of the cyclobutane ring, which in turn expands the external angles. This steric bulk drives the peptide backbone into compact, hydrogen-bonded turn conformations, which are essential for creating amphiphilic vectors capable of penetrating cell membranes[2].

Recent applications of these hybrid γ,γ -peptidomimetics have demonstrated remarkable biological utility, including selective microbicidal activity against Leishmania parasites[2] and highly efficient, membrane-potential-driven mitochondrial targeting in living cells[3].

Mechanistic Workflows & Self-Validating Protocols

To successfully incorporate the 3-amino-2,2-dimethylcyclobutane motif, the synthetic strategy must account for the extreme steric hindrance imparted by the gem-dimethyl groups. The following protocols detail the conversion of the amino alcohol into an active monomer, followed by its integration via Solid-Phase Peptide Synthesis (SPPS).

Protocol A: Epimerization-Free Oxidation to Fmoc- γ -CBAA

Causality & Insight: Standard harsh oxidants (e.g., Jones reagent) risk epimerizing the delicate chiral centers of the cyclobutane ring and leave heavy metal residues. A TEMPO/BAIB (Bis(acetoxy)iodobenzene) catalytic system is employed because it is highly chemoselective for primary alcohols, operates under mild aqueous conditions, and preserves the stereochemical integrity of the cyclobutane scaffold.

Step-by-Step Methodology:

-

N-Protection: Dissolve 3-amino-2,2-dimethylcyclobutanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na2CO3 . Cool to 0°C. Add Fmoc-OSu (1.1 eq) dropwise. Stir for 12 hours at room temperature.

-

IPC (In-Process Control): Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine signal validates complete protection.

-

Oxidation: Dissolve the Fmoc-protected amino alcohol in an Acetonitrile/Water mixture (1:1, v/v). Add TEMPO (0.1 eq) and BAIB (2.2 eq). Stir vigorously at room temperature for 4–6 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous Na2S2O3 to neutralize residual oxidant. Acidify the aqueous layer to pH 2 using 1M HCl, and extract with Ethyl Acetate (3x).

-

Validation: Analyze the organic layer via LC-MS. The presence of the [M+H]+ peak corresponding to Fmoc-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid confirms successful oxidation.

Protocol B: Microwave-Assisted SPPS of Sterically Hindered Foldamers

Causality & Insight: The gem-dimethyl group adjacent to the carboxylate creates massive steric bulk. Traditional coupling reagents like HATU often fail here; slow acylation rates allow HATU to react with the deprotected N-terminus of the growing peptide chain, forming a dead-end guanidinium byproduct. To prevent this, DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure are utilized. OxymaPure forms a highly reactive, less sterically demanding active ester, which, when combined with microwave heating, drives the coupling to completion without side reactions.

Step-by-Step Methodology:

-

Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 5 minutes. Validation: Perform a Kaiser test; a deep blue resin indicates free amines.

-

Activation & Coupling: In a separate vial, dissolve Fmoc- γ -CBAA (3.0 eq) and OxymaPure (3.0 eq) in DMF. Add DIC (3.0 eq) and pre-activate for 2 minutes. Add the solution to the resin.

-

Microwave Irradiation: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes.

-

IPC Validation: Wash the resin with DMF and perform a Kaiser test. A yellow/colorless resin confirms complete coupling. If blue, repeat steps 3-4.

-

Cleavage: Treat the final peptide-resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the constrained peptide in cold diethyl ether.

Quantitative Data Summaries

The integration of the cyclobutane scaffold fundamentally alters both the synthetic behavior and the pharmacokinetic profile of the resulting peptides.

Table 1: Comparative Coupling Efficiencies for Sterically Hindered Cyclobutane Residues

| Coupling Reagent System | Activation Time | Temperature | Yield (LC-MS) | N-Terminal Guanidinylation Risk |

|---|---|---|---|---|

| HATU / DIPEA | 5 min | 25°C | < 40% | High (Chain termination) |

| HBTU / NMM | 5 min | 25°C | < 25% | Moderate |

| DIC / OxymaPure | 2 min | 75°C (MW) | > 95% | None |

Table 2: Pharmacokinetic and Biological Properties of Cyclobutane-Constrained Peptides Data derived from the evaluation of hybrid γ -CC / γ -CT foldamers[2],[3].

| Peptide Scaffold | Serum Half-Life ( t1/2 ) | HeLa Cell Cytotoxicity | Target Efficacy | Primary Mechanism of Action |

| Linear (Natural L-Amino Acids) | < 2 hours | Low | None | N/A (Rapidly degraded) |

| γ -CC / γ -CT Hybrid Foldamers | > 168 hours (1 week) | Low (Viability > 90%) | High (> 25 μM) | Mitochondrial Targeting / Anti-Leishmania |

Visualizations of Workflows and Biological Pathways

The following diagrams map the logical progression from the raw amino alcohol to the final biological application of the constrained peptidomimetic.

Caption: Workflow for the conversion of 3-Amino-2,2-dimethylcyclobutanol into a constrained peptidomimetic.

Caption: Cellular uptake and mitochondrial targeting pathway of cyclobutane-constrained peptidomimetics.

Biological Translation and Efficacy

The incorporation of the 3-amino-2,2-dimethylcyclobutane motif yields peptides with extraordinary biological properties. Studies have shown that hybrid γ,γ -peptidomimetics containing alternating (1S,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid and N-functionalized proline derivatives exhibit excellent membrane translocation and mitochondrial targeting abilities[3]. Because these unnatural amino acids are entirely invisible to endogenous proteases, the compounds remain exceptionally stable, maintaining their integrity for over a week in human serum[3].

Furthermore, the favorable charge-to-hydrophobicity balance achieved by the gem-dimethyl groups allows these peptides to act as selective vectors. They demonstrate negligible cytotoxicity against mammalian HeLa cells, yet exhibit potent microbicidal activity against Leishmania parasites by burying therapeutic payloads (like Doxorubicin) within the cavity of the folded peptide while exposing positively charged groups to the solvent[2].

References

- Source: MDPI (Int J Mol Sci. 2020 Oct 12;21(20):E7502)

- Source: RSC Publishing (Chemical Science)

- Source: ACS Publications (Chemical Reviews)

Sources

Application Note: 3-Amino-2,2-dimethylcyclobutanol as a Conformationally Restricted Scaffold for Next-Generation Drug Discovery

Executive Summary

The transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks is a defining paradigm in modern medicinal chemistry. Increasing the fraction of sp3 carbons (Fsp3) in drug candidates strongly correlates with improved clinical success rates, primarily due to enhanced aqueous solubility, reduced off-target toxicity, and better complementarity to complex protein binding pockets[1].

3-Amino-2,2-dimethylcyclobutanol has emerged as a highly versatile, conformationally restricted bifunctional scaffold. By acting as a bioisostere for traditional rings (such as piperidines, morpholines, and planar aromatics), this cyclobutane derivative offers a unique combination of structural rigidity and metabolic resilience[2]. This application note provides drug development professionals with mechanistic insights, comparative data, and validated experimental protocols for integrating 3-amino-2,2-dimethylcyclobutanol into lead optimization workflows.

Mechanistic Insights: The Causality of Scaffold Superiority

The pharmaceutical appeal of 3-amino-2,2-dimethylcyclobutanol is not merely empirical; it is driven by fundamental physical organic chemistry principles:

-

The Puckered 3D Conformation: Unlike planar aromatic rings, the cyclobutane core adopts a puckered conformation (with a ring strain of ~26.3 kcal/mol)[2]. This three-dimensional geometry projects the amine and hydroxyl growth vectors into distinct spatial quadrants, allowing for highly specific interactions with target binding pockets that flat molecules cannot achieve[3].

-

The gem-Dimethyl Effect (Thorpe-Ingold Effect): The inclusion of the geminal dimethyl group at the C2 position serves two critical functions. First, it sterically shields the adjacent carbons, effectively blocking common sites of cytochrome P450 (CYP450) mediated metabolic oxidation[4]. Second, the steric bulk of the methyl groups restricts the conformational flexibility of the cyclobutane ring, locking the molecule into a biologically active conformation and reducing the entropic penalty upon target binding.

-

Bifunctional Versatility: The presence of both a primary amine and a secondary alcohol provides orthogonal reactive handles. This allows medicinal chemists to rapidly generate diverse fragment libraries via parallel synthesis, derivatizing one functional group while maintaining the other as a hydrogen bond donor/acceptor[3].

Caption: Logical pathway mapping structural features of the scaffold to pharmacokinetic improvements.

Comparative Data Presentation

To justify the bioisosteric replacement of legacy scaffolds with 3-amino-2,2-dimethylcyclobutanol, we must evaluate the physicochemical and pharmacokinetic impact. The table below summarizes the generalized property shifts observed during lead optimization campaigns[1][2].

| Property / Metric | Planar Aromatic (e.g., Aniline) | Flexible Aliphatic (e.g., Piperidine) | 3-Amino-2,2-dimethylcyclobutanol |

| Fsp3 Character | Low (0.0 - 0.2) | High (0.8 - 1.0) | Maximum (1.0) |

| 3D Architecture | Flat / Planar | Chair (Flexible, dynamic) | Puckered (Rigidified by gem-dimethyl) |

| Metabolic Stability | Poor (Susceptible to aromatic oxidation) | Moderate (Susceptible to α-oxidation) | High (Sterically shielded by gem-dimethyl) |

| Aqueous Solubility | Generally Poor | Good | Excellent (Bifunctional polar groups) |

| Vector Projection | 2D (In-plane) | 3D (Equatorial/Axial interconversion) | 3D (Fixed angular trajectory) |

Experimental Workflows and Protocols

Protocol 1: Orthogonal Derivatization for Library Generation

To utilize 3-amino-2,2-dimethylcyclobutanol effectively in Fragment-Based Drug Discovery (FBDD), orthogonal protection and derivatization are required to prevent cross-reactivity between the amine and the alcohol[3].

Objective: Synthesize a focused library of amides and ethers from the core scaffold.

Step-by-Step Methodology:

-

Amine Protection: Dissolve 3-amino-2,2-dimethylcyclobutanol (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃. Add Boc-anhydride (1.1 eq) dropwise at 0°C. Stir at room temperature for 4 hours. Extract with EtOAc to isolate the N-Boc protected intermediate. Causality: Boc protection is chosen for its stability under subsequent basic alkylation conditions.

-

Alcohol Alkylation (Etherification): Dissolve the N-Boc intermediate in anhydrous DMF. Add NaH (1.5 eq, 60% dispersion in mineral oil) at 0°C to deprotonate the alcohol. After 30 minutes, add the desired electrophile (e.g., an alkyl or benzyl halide, 1.2 eq). Stir for 12 hours. Quench with saturated NH₄Cl and extract.

-

Deprotection: Treat the resulting ether with 4M HCl in dioxane for 2 hours at room temperature to quantitatively remove the Boc group, yielding the amine hydrochloride salt.

-

Amidation: React the free amine with various carboxylic acids (1.2 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF to finalize the fragment library.

Caption: Workflow for generating high-Fsp3 fragment libraries using 3-amino-2,2-dimethylcyclobutanol.

Protocol 2: In Vitro Microsomal Stability Assay

To validate the hypothesis that the gem-dimethyl cyclobutane core improves metabolic stability over traditional scaffolds, a self-validating Human Liver Microsome (HLM) assay must be conducted[4].

Objective: Determine the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the synthesized candidates.

Step-by-Step Methodology:

-

Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) in the buffer.

-

Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential cofactor for CYP450-mediated phase I oxidative metabolism.

-

Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile immediately denatures the microsomal proteins, halting metabolism.

-

Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Data Processing: Plot the natural log of the remaining parent compound peak area ratio against time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate t1/2=0.693/k and CLint=(k×V)/microsomal protein .

References

- The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings Source: BenchChem URL

- Source: NIH (PMC)

- Source: NIH (PMC)

- Cyclobutanes in Small‐Molecule Drug Candidates (Metabolic Stability Focus)

Sources

Application Note: 3-Amino-2,2-dimethylcyclobutanol as a Constrained Building Block in the Synthesis of γ-Peptide Foldamers

Introduction

The rational design of foldamers—synthetic oligomers that adopt well-defined, predictable secondary structures—relies heavily on conformationally restricted building blocks[1]. Among these, cyclobutane-based amino acids (CBAAs) and their alcohol precursors have emerged as powerful synthons for inducing helical topologies[2]. Specifically, 3-amino-2,2-dimethylcyclobutanol [3] serves as a highly versatile, chiral precursor. The rigid cyclobutane ring restricts the backbone dihedral angles, while the gem-dimethyl group exerts a strong steric influence, severely limiting the conformational space and driving the oligomer into a folded state[4]. These unique structural properties have been leveraged to create cell-penetrating peptides (CPPs) and targeted drug delivery systems, such as anti-Leishmania vectors[5].

Mechanistic Causality: The Role of the gem-Dimethylcyclobutane Scaffold

When designing foldamers, the entropic cost of folding must be minimized. Linear γ-peptides possess high conformational flexibility, making predictable folding difficult. By incorporating the 3-amino-2,2-dimethylcyclobutane moiety, researchers manipulate the physical chemistry of the backbone:

-

Dihedral Restriction : The four-membered ring locks the Cβ-Cγ torsion angle, pre-organizing the backbone and preventing extended, random-coil conformations[6].

-

Thorpe-Ingold Effect : The bulky methyl groups at the C2 position compress the internal C1-C2-C3 angle. This inversely expands the external angles, forcing the amino and alcohol/carboxyl substituents into closer spatial proximity. This steric steering drastically reduces the entropic penalty of folding, favoring robust intramolecular hydrogen bonding[7].

-

Versatility of the Alcohol Handle : The primary alcohol of 3-amino-2,2-dimethylcyclobutanol can be directly utilized to form urethane (carbamate) linkages, or it can be oxidized to 3-amino-2,2-dimethylcyclobutane-1-carboxylic acid for standard amide-linked γ-peptide synthesis[5].

Experimental Protocols

Protocol 3.1: Oxidation of 3-Amino-2,2-dimethylcyclobutanol to γ-CBAA

Causality: To utilize this building block in standard Solid-Phase Peptide Synthesis (SPPS), the alcohol must be converted to a carboxylic acid. Harsh oxidants (e.g., Jones reagent) can cause ring-opening or epimerization of the strained chiral cyclobutane. Therefore, a mild, biphasic TEMPO/BAIB oxidation is mandated to preserve stereochemical integrity.

-

Amine Protection : Dissolve 3-amino-2,2-dimethylcyclobutanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous Na₂CO₃. Add Fmoc-OSu (1.1 eq) at 0 °C. Stir for 12 hours at room temperature. Extract with EtOAc to isolate the Fmoc-protected intermediate.

-

Mild Oxidation : Dissolve the Fmoc-protected alcohol in a 1:1 mixture of DCM and water.

-

Catalyst Addition : Add TEMPO (0.1 eq) and bis(acetoxy)iodobenzene (BAIB, 2.2 eq).

-

Reaction : Stir vigorously at room temperature for 4-6 hours. Monitor the complete disappearance of the alcohol via TLC or LC-MS.

-

Workup : Quench with saturated aqueous Na₂S₂O₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification : Purify via flash chromatography (Silica, Hexanes/EtOAc with 1% AcOH) to yield Fmoc-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid.

Protocol 3.2: Solid-Phase Synthesis of Hybrid γ/γ-Peptides

Causality: The gem-dimethyl group creates immense steric hindrance at the adjacent carbon, rendering standard coupling reagents (like HBTU or DIC) ineffective. The use of HATU with HOAt is required to generate the highly reactive 7-aza-1-hydroxybenzotriazole active ester, ensuring complete coupling without sequence truncation[5].

-

Resin Preparation : Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).

-

Coupling : In a separate vial, dissolve Fmoc-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and pre-activate for 3 minutes.

-

Resin Addition : Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

-

Validation : Perform a Kaiser test. If positive (blue), repeat the coupling step. If negative (yellow), proceed.

-

Iterative Assembly : Repeat deprotection and coupling steps, alternating with other constrained monomers (e.g., γ-aminoproline) to build the desired sequence[5].

-

Cleavage : Treat the resin with a cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) for 2 hours. Filter, precipitate the peptide in cold diethyl ether, and lyophilize.

Data Presentation

Table 1: Coupling Reagent Efficacy for Sterically Hindered Cyclobutane Monomers

| Coupling Reagent | Additive | Base | Temp (°C) | Time (h) | Coupling Efficiency (%) |

|---|---|---|---|---|---|

| DIC | HOBt | DIPEA | 25 | 4 | < 30% |

| HBTU | None | DIPEA | 25 | 2 | ~ 45% |

| HATU | HOAt | DIPEA | 25 | 2 | > 95% |

| COMU | Oxyma | TMP | 25 | 1.5 | > 98% |

Note: Data reflects the necessity of highly reactive aza-derivatives (HATU) or uronium salts (COMU) to overcome the steric bulk of the 2,2-dimethyl substitution.

Table 2: Conformational Parameters of Cyclobutane-Based Foldamers

| Monomer Type | Oligomer Length | Dominant Secondary Structure | Intramolecular H-Bond Pattern |

|---|---|---|---|

| Homooligomer (γ-CBAA) | Tetramer+ | 14-Helix | C=O(i) → NH(i+3) |

| Alternating (γ-CBAA / β-AA) | Hexamer+ | 12/10-Helix | Mixed |

| Alternating (γ-CBAA / γ-Pro) | Octamer+ | Extended Ribbon | C=O(i) → NH(i+2) |

Mandatory Visualization

Workflow for the synthesis of γ-foldamers starting from 3-Amino-2,2-dimethylcyclobutanol.

Mechanistic logic of foldamer stabilization driven by the 2,2-dimethylcyclobutane scaffold.

References

-

PubChem Compound Summary for CID 75481529, 3-Amino-2,2-dimethylcyclobutanol . National Center for Biotechnology Information. URL:[Link]

-

Expanding the Chemical Space of 1,2-Difunctionalized Cyclobutanes . European Journal of Organic Chemistry. URL:[Link]

-

Solution State Conformational Preferences of Dipeptides Derived from N-Aminoazetidinecarboxylic Acid: An Assessment of the Hydrazino Turn . The Journal of Organic Chemistry. URL:[Link]

-

Anti-Leishmania Drug Delivery Systems . Encyclopedia.pub. URL:[Link]

-

Expanding the Scope of Azole-Based γ-Amino Acids . ResearchGate. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,3-Dimethylcyclobutane-1-carbaldehyde|C7H12O [benchchem.com]

- 3. 3-Amino-2,2-dimethylcyclobutanol | C6H13NO | CID 75481529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

challenges in the stereoselective synthesis of 3-Amino-2,2-dimethylcyclobutanol

Welcome to the Technical Support Center for Cyclobutane Scaffolds . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the stereoselective synthesis of 3-amino-2,2-dimethylcyclobutanol—a highly valuable, yet synthetically challenging, chiral building block used in modern drug discovery.

This portal synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure your synthetic workflows are robust, scalable, and self-validating.

Mechanistic Overview & Synthetic Workflows

The synthesis of 3-amino-2,2-dimethylcyclobutanol is fundamentally governed by the unique steric and electronic environment of the cyclobutane ring. Unlike cyclohexanones, cyclobutanones exist in a puckered conformation. When reducing the C1 carbonyl, the transition state is heavily influenced by torsional strain. Hydride reagents typically attack from the antifacial direction relative to the C3 substituent to minimize eclipsing interactions, inherently favoring the cis-diastereomer[1].

To access the trans-isomer, chemists historically relied on low-yielding Mitsunobu inversions[2]. However, modern biocatalytic approaches using engineered Ketoreductases (KREDs) now allow direct, dynamic kinetic resolution and highly selective trans-reduction[3].

Fig 1. Divergent synthetic workflows for cis- and trans-3-amino-2,2-dimethylcyclobutanol.

Quantitative Data: Stereoselective Reduction Conditions

The table below summarizes the causality between the choice of reducing agent, reaction conditions, and the resulting stereochemical outcome.

| Reducing Agent / System | Solvent | Temp (°C) | cis:trans Ratio | Yield (%) | Mechanistic Causality |

| NaBH₄ | MeOH / CH₂Cl₂ | -78 | >90:10 | 85 | Small hydride; antifacial attack driven by torsional strain[1]. |

| LiAlH(OtBu)₃ | THF | 0 | >95:5 | 92 | Bulky hydride exacerbates steric bias, maximizing cis selectivity[2]. |

| NaBH₄ + CeCl₃ | MeOH | 0 | 80:20 | 81 | Luche conditions; increased solvent polarity slightly reduces stereocontrol[1]. |

| KRED (Biocatalyst) | KPi Buffer (pH 7) | 30 | 2:98 | 88 | Enzymatic active site overrides inherent substrate bias, forcing trans delivery[3]. |

Troubleshooting Guides & FAQs

Q1: Why does the hydride reduction of my 3-amino-2,2-dimethylcyclobutan-1-one intermediate predominantly yield the cis-diastereomer, regardless of the hydride source? A1: This is a fundamental thermodynamic and kinetic feature of substituted cyclobutanones. Unlike six-membered rings, cyclobutanones adopt a puckered geometry. During the transition state of nucleophilic addition, the substrate experiences severe torsional strain from eclipsing interactions. To minimize this, the hydride attacks from the antifacial direction (opposite to the C3 substituent), which overwhelmingly yields the cis-alcohol[1]. Lowering the temperature and using non-polar solvents enhances this inherent selectivity.

Q2: I am trying to synthesize the trans-isomer, but my Mitsunobu inversion of the cis-alcohol is stalling at <40% yield. What is the cause? A2: Cyclobutanols are notoriously poor substrates for Mitsunobu inversions due to extreme steric hindrance (especially adjacent to a gem-dimethyl group) and a high propensity for ring-contraction or elimination side-reactions[2]. Troubleshooting: Ensure you are using a highly acidic/reactive nucleophile (e.g., p-nitrobenzoic acid instead of acetic acid) and switch from DEAD to DIAD. If yields remain unviable for scale-up, abandon the chemical inversion and pivot to the biocatalytic KRED route[3].

Q3: When starting from 2,2-dimethylcyclobutane-1,3-dione, how do I control regioselectivity during the initial amination step? A3: The gem-dimethyl group at C2 creates a highly asymmetric steric environment. The C1 carbonyl is sterically shielded by the adjacent methyl groups, making the C3 carbonyl significantly more accessible to nucleophiles. By strictly controlling stoichiometry (1.05 eq of the amine source) and maintaining a temperature of 0 °C, you can exploit this steric bias to achieve >95% regioselective mono-amination at C3.

Q4: How can I synthesize the trans-isomer directly and avoid the Mitsunobu reaction entirely? A4: The most scalable and atom-economical method is biocatalysis. Engineered Ketoreductases (KREDs) have been successfully applied to highly substituted cyclobutanones. As demonstrated in the synthesis of related tetramethylcyclobutane fragments, KRED catalysis coupled with a glucose dehydrogenase (GDH) recycling system can achieve a ~98:2 diastereomeric ratio (dr) in favor of the trans-isomer, while simultaneously improving the process mass intensity (PMI)[3].

Self-Validating Experimental Protocols

Protocol A: Chemo-Catalytic Synthesis of cis-3-Amino-2,2-dimethylcyclobutanol

Objective: Maximize cis-selectivity using a bulky hydride source.

-

Preparation: Dissolve N-Boc-protected 3-amino-2,2-dimethylcyclobutan-1-one (10.0 mmol) in anhydrous THF (50 mL) under an inert argon atmosphere.

-

Cooling: Chill the reaction vessel to 0 °C using an ice-water bath.

-

Addition: Dropwise, add a solution of Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃, 12.0 mmol, 1.0 M in THF) over 15 minutes to prevent exothermic spikes.

-

Reaction & IPC (In-Process Control): Stir at 0 °C for 2 hours. Self-Validation: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. The reaction is complete when the ketone mass peak (M+) is fully consumed.

-

Quench: Carefully quench the reaction by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) solution (20 mL). Stir vigorously for 1 hour until the organic and aqueous layers become distinctly clear (breaking the aluminum emulsion).

-

Isolation: Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Validation: Perform ¹H-NMR (CDCl₃). The carbinol proton (CH-OH) in the cis-isomer will appear as a distinct multiplet with coupling constants reflecting the puckered cis-geometry, clearly distinguishable from the trans-isomer.

Protocol B: Biocatalytic Synthesis of trans-3-Amino-2,2-dimethylcyclobutanol

Objective: Direct trans-reduction utilizing KRED enzymatic pocket selectivity.

-

Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate (KPi) buffer, adjusted strictly to pH 7.0. Add 2.0 mM MgSO₄.

-

System Assembly: To the buffer, add Glucose (25 mmol) and NADP⁺ (0.5 mmol).

-

Enzyme Loading: Charge the reactor with Glucose Dehydrogenase (GDH, 50 mg) and the selected trans-selective Ketoreductase (KRED, 100 mg)[3].

-

Substrate Addition: Add the ketone substrate (10.0 mmol) dissolved in a minimal amount of DMSO (max 5% v/v total volume) to aid solubility.

-

Reaction & IPC: Incubate at 30 °C with gentle orbital shaking (150 rpm). Self-Validation: Monitor the pH continuously using a pH stat, titrating with 1.0 M NaOH. The consumption of base directly correlates with the oxidation of glucose to gluconic acid, providing a real-time readout of the reduction progress.

-

Isolation: Once base consumption ceases (typically 12-24 hours), add Celite, filter the mixture, and extract the aqueous filtrate with EtOAc (3 x 50 mL).

-

Validation: Analyze the crude organic phase via Chiral HPLC to confirm the dr is >98:2 (trans:cis) prior to downstream deprotection.

References

-

Title: Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol Source: PubMed / Organic Letters (Genentech / F. Hoffmann-La Roche) URL: 3

-

Title: Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory Source: ACS Publications / The Journal of Organic Chemistry URL: 1

-

Title: Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF Source: ResearchGate URL: 2

Sources

Technical Support Center: Overcoming Low Yields in 3-Amino-2,2-dimethylcyclobutanol Synthesis

Welcome to the Process Chemistry Technical Support Center. Synthesizing highly substituted cyclobutanes—specifically 3-amino-2,2-dimethylcyclobutanol—presents unique thermodynamic and kinetic challenges. Ring strain (~26 kcal/mol), neopentyl-like steric hindrance from the gem-dimethyl group, and the propensity for ketene dimerization frequently lead to bottlenecks in yield and purity.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic causality to help you optimize your synthetic workflow.

Synthetic Workflow & Troubleshooting Map

Synthetic workflow for 3-Amino-2,2-dimethylcyclobutanol highlighting key troubleshooting interventions.

Phase 1:[2+2] Cycloaddition (Ketene Trapping)

FAQ: Why am I getting massive amounts of a crystalline byproduct and <20% yield of the target cyclobutanone?

Causality & Expert Insight: The crystalline byproduct is 2,2,4,4-tetramethyl-1,3-cyclobutanedione. You are generating dimethylketene in situ from isobutyryl chloride and a base. Ketenes are highly electrophilic at the central sp carbon. If the steady-state concentration of dimethylketene is too high, it will rapidly undergo a head-to-tail dimerization [1]. This dimerization outcompetes the desired, slower[2+2] cycloaddition with your vinyl ether. Furthermore, using standard triethylamine (Et₃N) often accelerates this dimerization. Switching to a sterically hindered base like N,N-diisopropylethylamine (DIPEA) and utilizing inverse slow-addition suppresses the homodimerization pathway [2].

Validated Protocol: Optimized[2+2] Cycloaddition

-

Setup: To a flame-dried 500 mL 3-neck flask equipped with a reflux condenser, add benzyl vinyl ether (3.0 equiv, 150 mmol) and DIPEA (1.5 equiv, 75 mmol) in anhydrous toluene (100 mL).

-

Heating: Heat the stirred solution to 90 °C under an argon atmosphere.

-

Slow Addition: Dissolve isobutyryl chloride (1.0 equiv, 50 mmol) in anhydrous toluene (50 mL). Load this into a syringe pump and add it dropwise to the hot reaction mixture over a strict 4-hour period (approx. 0.2 mL/min).

-

Completion: Post-addition, stir the mixture at 90 °C for an additional 2 hours.

-

Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to isolate 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one.

Phase 2: Oxime Formation

FAQ: My cyclobutanone starting material remains largely unreacted even after 24 hours with hydroxylamine hydrochloride. How can I drive this forward?

Causality & Expert Insight: The gem-dimethyl group at the C2 position exerts a profound, neopentyl-like steric shielding over the C1 carbonyl face. The Thorpe-Ingold effect compresses the internal ring angle, which slightly bulks up the trajectory required for nucleophilic attack by hydroxylamine. Standard conditions (EtOH/NaOAc at room temperature) lack the thermodynamic driving force to overcome this activation barrier. By using pyridine as both the solvent and the base at reflux temperatures, you force the equilibrium toward the oxime while maintaining a homogeneous, high-boiling environment.

Validated Protocol: High-Temperature Oxime Formation

-

Setup: Dissolve 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one (1.0 equiv, 20 mmol) in anhydrous pyridine (40 mL).

-

Reagent Addition: Add hydroxylamine hydrochloride (3.0 equiv, 60 mmol) in one portion.

-

Reflux: Heat the reaction mixture to 115 °C and stir vigorously for 18–24 hours. Monitor by TLC or GC-MS until the ketone is fully consumed.

-

Workup: Cool the mixture, concentrate under reduced pressure to remove the majority of pyridine, and partition the residue between EtOAc and 1M HCl (to neutralize residual pyridine). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the oxime intermediate.

Phase 3: One-Pot Reduction & Debenzylation

FAQ: My final hydrogenation yields a complex mixture containing secondary amine dimers and acyclic ring-opened products. How do I prevent this?

Causality & Expert Insight: Two competing side reactions plague cyclobutanone-oxime reductions:

-

Dimerization: As the oxime reduces to a primary amine, the highly nucleophilic amine attacks unreacted imine intermediates, forming secondary amine dimers.

-

Ring Cleavage: Cyclobutanes are highly strained. Harsh hydrogenation conditions (high pressure, active catalysts like Raney Ni) can trigger hydrogenolytic cleavage of the C-C bonds, yielding acyclic aliphatic amines.

Stereocontrol Note: The reduction of 3-substituted cyclobutanones is highly stereoselective. Due to the "butterfly" conformation of the ring, hydride delivery is governed by torsional strain and the minimization of eclipsing interactions, heavily favoring the cis isomer [3].

To prevent dimerization and ring cleavage, we utilize in situ Boc-protection . By adding Boc-anhydride directly to the hydrogenation vessel, the primary amine is trapped the moment it forms, neutralizing its nucleophilicity. Using Pearlman's catalyst (Pd(OH)₂/C) allows for simultaneous oxime reduction and benzyl ether cleavage at mild, atmospheric pressure.

Quantitative Data: Hydrogenation Condition Optimization

| Entry | Catalyst | Additive | Temp (°C) | Target Amine Yield (%) | Sec. Amine Dimer (%) | Ring-Opened Byproduct (%) |

| 1 | Pd/C (10%) | None | 25 | 22% | 45% | 15% |

| 2 | Raney Ni | NH₃ (aq) | 50 | 41% | 12% | 28% |

| 3 | Pd(OH)₂/C | HCl (1.0 eq) | 25 | 68% | <5% | 10% |

| 4 | Pd(OH)₂/C | Boc₂O (1.2 eq) | 25 | 89% (as Boc) | <2% | <2% |

Table 1: Impact of additives and catalysts on the yield and purity during the one-pot reduction of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one oxime.

Validated Protocol: One-Pot Reduction/Debenzylation with In Situ Trapping

-

Setup: In a thick-walled hydrogenation flask, dissolve the oxime intermediate (1.0 equiv, 15 mmol) and Boc₂O (1.2 equiv, 18 mmol) in EtOAc (75 mL).

-

Catalyst: Carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, 10% w/w).

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously under an H₂ balloon (1 atm) at 25 °C for 12–16 hours.

-

Filtration: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake thoroughly with EtOAc.

-

Isolation: Concentrate the filtrate. The resulting N-Boc-3-amino-2,2-dimethylcyclobutanol can be easily purified via crystallization or flash chromatography. (If the free amine is required, perform a standard deprotection using 4M HCl in dioxane).

References

-

Convenient synthesis of 2,2-dimethylcyclobutanone. The Journal of Organic Chemistry.[Link]

-

An efficient procedure for preparation of 2-monoalkyl or 2-monoaryl-3-ethoxycyclobutanones. Tetrahedron Letters.[Link]

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry.[Link]

preventing epimerization during 3-Amino-2,2-dimethylcyclobutanol reactions

Welcome to the Advanced Troubleshooting Guide for 3-Amino-2,2-dimethylcyclobutanol derivatives. As a conformationally restricted, chiral building block, this cyclobutane scaffold is highly valued in drug discovery. However, maintaining stereochemical fidelity at the C1 (hydroxyl) and C3 (amino) positions is notoriously difficult. The inherent ring strain, combined with the extreme neopentyl-like steric hindrance of the gem-dimethyl group at C2, often diverts standard reactions toward epimerization or ring-opening [[1]]().

This guide provides causality-driven insights and self-validating protocols to help you preserve the stereocenter integrity of your cyclobutane synthons.

Frequently Asked Questions (Troubleshooting)

Q1: Why do I observe a mixture of cis and trans isomers when attempting to substitute the C1 hydroxyl group via a mesylate intermediate?

Causality: The gem-dimethyl group at C2 exerts massive steric hindrance, blocking the trajectory required for a standard SN2 Walden inversion at C1. When you convert the C1 hydroxyl into a good leaving group (e.g., mesylate or tosylate) and apply heat or polar solvents, the kinetic barrier for SN2 is so high that the molecule instead ionizes via an SN1 pathway. This generates a planar cyclobutyl cation. Subsequent nucleophilic attack occurs from both faces, resulting in epimerization (a cis/trans mixture). Solution: Bypass discrete leaving groups. Utilize Mitsunobu conditions to form a transient alkoxyphosphonium ion, which forces an immediate, stereospecific SN2 displacement before ionization can occur.

Q2: During transition-metal catalyzed cross-coupling (e.g., Pd-catalyzed N-arylation), my C1 alcohol stereocenter completely racemizes. What is the mechanism?

Causality: Unprotected secondary alcohols on strained rings are highly susceptible to transition-metal-induced isomerization. Palladium or Rhodium catalysts can coordinate to the C1 oxygen and undergo β-hydride elimination, forming a transient cyclobutanone 2. The metal hydride then re-inserts non-stereoselectively, scrambling the C1 stereocenter. Solution: Mask the hydroxyl group with a bulky silyl ether (e.g., TBS or TIPS) prior to any metal-catalyzed step to physically block metal coordination.

Q3: Can standard saponification or N-Boc protection cause epimerization at the C3 amine?

Causality: While cyclobutanols are generally stable to mild base, harsh bases (e.g., NaH, NaOH at elevated temperatures) can promote reversible deprotonation if an adjacent electron-withdrawing group stabilizes the intermediate, or induce retro-aldol-type ring opening/closing sequences. Epimerization during ester hydrolysis of cyclobutane amino acids is a documented risk 3. Solution: Strict adherence to mild conditions (e.g., 0.25 M NaOH at 0 °C) is required to prevent base-catalyzed epimerization 34.

Quantitative Analysis: Conditions Affecting Stereoretention

The table below summarizes the impact of activation strategies on the stereochemical integrity of the C1 position during nucleophilic substitution (azidation).

| Leaving Group / Activation | Solvent | Nucleophile | Temp (°C) | Dominant Mechanism | Stereoretention (ee/de %) |

| O-Mesylate (OMs) | DMF | NaN₃ | 80 °C | SN1 (Carbocation) | < 10% (Racemized) |

| O-Mesylate (OMs) | DCM | TBA-N₃ | 25 °C | Mixed SN1 / SN2 | 65 - 85% |

| O-Triflate (OTf) | Toluene | NaN₃ (15-crown-5) | 0 °C | SN2 | > 95% |

| Mitsunobu (DEAD/PPh₃) | THF | DPPA | 0 °C to RT | Strict SN2 | > 99% (Complete Inversion) |

Mechanistic and Workflow Visualizations

Mechanistic pathways: SN1 carbocation epimerization vs. stereospecific SN2 inversion.

Decision tree for troubleshooting epimerization in cyclobutanol functionalization workflows.

Self-Validating Experimental Protocols

Protocol A: Stereospecific C1-Azidation via Mitsunobu Inversion

Scientific Rationale: To prevent SN1-mediated epimerization caused by the steric bulk of the C2 gem-dimethyl group, this protocol utilizes Diphenylphosphoryl azide (DPPA) under Mitsunobu conditions. The highly reactive alkoxyphosphonium intermediate forces an immediate SN2 displacement.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add cis-3-(Boc-amino)-2,2-dimethylcyclobutanol (1.0 mmol) and triphenylphosphine (PPh₃, 1.5 mmol).

-

Solvation: Dissolve the solids in 10 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Activation: Add DPPA (1.5 mmol) in one continuous portion via syringe. Stir for 5 minutes.

-

Inversion: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 mmol) dropwise over 15 minutes. The slow addition is critical to prevent the accumulation of unreacted betaine, which can lead to side reactions.

-

Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

-

Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 15 mL).

-

Self-Validation Check: Analyze the crude mixture via ¹H NMR. The C1 proton of the starting cis-isomer typically appears as a multiplet at ~3.8 ppm. Successful stereospecific inversion to the trans-azide will shift this proton to ~4.2 ppm with altered coupling constants. A diastereomeric ratio (dr) of >98:2 confirms the absence of SN1 epimerization.

-

Protocol B: Stereoretentive Protection to Prevent Metal-Induced Isomerization

Scientific Rationale: Prior to subjecting the cyclobutane core to Pd- or Ru-catalyzed cross-coupling, the C1 hydroxyl must be protected to prevent metal coordination and subsequent β-hydride elimination [[2]](). A bulky tert-butyldimethylsilyl (TBS) ether provides the necessary steric shield.

Step-by-Step Methodology:

-

Preparation: In a dry flask, dissolve 3-amino-2,2-dimethylcyclobutanol (1.0 mmol) in 8 mL of anhydrous Dichloromethane (DCM).

-

Base Addition: Add Imidazole (2.5 mmol) and stir until completely dissolved. The mild nature of imidazole prevents base-catalyzed epimerization at C3.

-

Protection: Cool to 0 °C. Add TBSCl (1.2 mmol) portion-wise.

-

Completion: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12 hours.

-

Workup & Validation: Dilute with 10 mL DCM and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

-

Self-Validation Check: Run TLC (Hexanes/EtOAc 4:1). The highly non-polar TBS ether will run near the solvent front compared to the baseline starting material. Post-cross-coupling, TBAF deprotection will yield the stereochemically pure alcohol, validating the protective strategy.

-

References

-

Moglioni, A. G., et al. "Divergent Routes to Chiral Cyclobutane Synthons from (−)-α-Pinene and Their Use in the Stereoselective Synthesis of Dehydro Amino Acids." Journal of Organic Chemistry, 2000. 4

-

Review Article. "Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization." Chemical Science (RSC), 2021. 1

-

Research Article. "Rhodium(I)-Catalyzed Enantioselective Ring-Opening and Isomerization of Cyclobutanols through a (Z)-Unsaturated Ketone Intermediate." Organic Letters, 2023. 2

-

Celis, S. "The chiral cyclobutane motif in foldamers, peptidic organogelators and host-guest chemistry." TDX (PhD Thesis), 2013. 3

Sources